molecular formula C9H10N2O4S B14002648 (E)-2-(2-tosylhydrazono)acetic acid

(E)-2-(2-tosylhydrazono)acetic acid

Cat. No.: B14002648
M. Wt: 242.25 g/mol
InChI Key: TUYHVIQNWSSXND-POHAHGRESA-N
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Description

(2E)-2-[(4-methylbenzenesulfonamido)imino]acetic acid is an organic compound characterized by the presence of a sulfonamide group attached to a benzene ring, an imino group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(4-methylbenzenesulfonamido)imino]acetic acid typically involves the reaction of 4-methylbenzenesulfonamide with an appropriate iminoacetic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imino group. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of (2E)-2-[(4-methylbenzenesulfonamido)imino]acetic acid may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(4-methylbenzenesulfonamido)imino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino acid derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

(2E)-2-[(4-methylbenzenesulfonamido)imino]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-2-[(4-methylbenzenesulfonamido)imino]acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of carbonic anhydrase, which is crucial for various physiological processes .

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds with similar sulfonamide groups, such as sulfanilamide.

    Iminoacetic Acids: Compounds with similar iminoacetic acid structures, such as iminodiacetic acid.

Uniqueness

(2E)-2-[(4-methylbenzenesulfonamido)imino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H10N2O4S

Molecular Weight

242.25 g/mol

IUPAC Name

(2Z)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetic acid

InChI

InChI=1S/C9H10N2O4S/c1-7-2-4-8(5-3-7)16(14,15)11-10-6-9(12)13/h2-6,11H,1H3,(H,12,13)/b10-6-

InChI Key

TUYHVIQNWSSXND-POHAHGRESA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC(=O)O

Origin of Product

United States

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